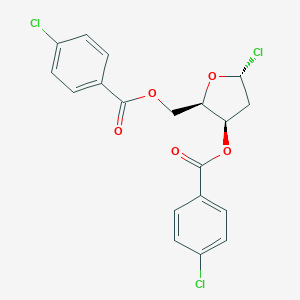
3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride
Overview
Description
3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride is a chemical compound extensively employed in the biomedical industry . It manifests intricate bioactive properties precise to certain molecular targets . This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives .
Molecular Structure Analysis
The molecular formula of 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride is C19H15Cl3O5 . The molecular weight is 429.68 . The IUPAC name is [(2R,3S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a predicted boiling point of 530.6±50.0°C and a predicted density of 1.46±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines. Through a substitution reaction with 5-substituted 2,4-bis(trimethylsilyloxy)pyrimidines, the presence of p-nitrophenol and organic bases can influence the stereoselective formation of β and α anomers, respectively. The process's stereoselectivity varies with the substituents at the 5-position of disilylpyrimidines, additives, and reagent concentration, highlighting its role in synthesizing α and β anomers of 5-substituted 2′-deoxy-uridines through deacylation steps (Aoyama, 1987).
Polymer Synthesis
In polymer science, 3,5-Bis(trimethylsiloxy)benzoyl chloride, a related compound, was polycondensed with N,N'-bis(trimethylsilyl)bisaniline-P in bulk, varying the feed ratio to prepare star-shaped hyperbranched polyesters. This process effectively controlled the average degree of polymerization through the monomer/comonomer ratio. The modification of these polymers with different acid chlorides has led to varied solubilities and glass-transition temperatures, demonstrating the compound's versatility in synthesizing and modifying polymeric materials with specific end-group functionalities (Kricheldorf, Bolender, & Wollheim, 1999).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
[5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCZULNFYDPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944353 | |
| Record name | 3,5-Bis-O-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21740-23-8 | |
| Record name | NSC140594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis-O-(4-chlorobenzoyl)-2-deoxypentofuranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















